2-Aminophenol
Overview
Description
Questiomycin B is a phenoxazinone antibiotic produced by various bacterial species, including the marine bacterium Alteromonas sp. D . It is known for its algicidal properties, which make it effective against harmful algal blooms . The compound has a unique structure that contributes to its biological activities, including antimicrobial and anticancer properties .
Mechanism of Action
Target of Action
2-Aminophenol primarily targets the enzyme Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase in Salmonella typhimurium . This enzyme plays a crucial role in the biosynthesis of vitamin B12, which is essential for various metabolic processes.
Mode of Action
It’s known that this compound can interact with its target enzyme, potentially altering its function and leading to changes in the metabolic processes that the enzyme is involved in .
Biochemical Pathways
This compound is involved in the catabolic pathway in certain bacteria like Burkholderia xenovorans LB400 . This pathway is responsible for the degradation of this compound, leading to the formation of other compounds. The compound also plays a role in the synthesis of heterocycles such as quinoline, benzoxazole, and benzimidazole .
Pharmacokinetics
It’s known that this compound is slightly soluble in water and more soluble in hot water . These properties could influence its bioavailability in the body.
Result of Action
The action of this compound leads to the formation of various heterocyclic compounds, which can be biologically active and useful in the pharmaceutical industry . It’s also used in the synthesis of dyes, particularly metal-complex dyes when diazotized and coupled to a phenol, naphthol, or other aromatic or resonant dye species .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and light. For instance, it can react with oxidizing agents and may form explosive products when combined with THF (tetrahydrofuran). Therefore, it’s important to protect it from exposure to air and light .
Biochemical Analysis
Biochemical Properties
2-Aminophenol is known to interact with various enzymes, proteins, and other biomolecules. It is industrially synthesized by reducing the corresponding nitrophenol by hydrogen in the presence of various catalysts . The compound exhibits intra- and intermolecular hydrogen bonding involving the neighboring amine and hydroxyl groups .
Cellular Effects
The effects of this compound on cells are complex and multifaceted. For instance, it has been found to have antioxidant, antibacterial, lipoxygenase, and urease inhibitory potentials . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to undergo various chemical reactions, making it a valuable building block for the creation of complex organic compounds . It serves as a precursor for the formation of important heterocycles such as quinoline, benzoxazole, and benzimidazole .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is stable under normal conditions but may be sensitive to air and light . Its reactivity with oxidizing agents and potential to form explosive products when combined with certain substances necessitates careful handling .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it is part of the this compound catabolic pathway in Burkholderia xenovorans LB400 . This pathway is responsible for the degradation of this compound, a toxic nitrogen-containing aromatic pollutant .
Preparation Methods
Synthetic Routes and Reaction Conditions: Questiomycin B can be synthesized through the oxidative coupling of two o-aminophenols catalyzed by various types of oxidases . The reaction involves the formation of the 2-aminophenoxazin-3-one core structure .
Industrial Production Methods: Industrial production of questiomycin B typically involves the fermentation of bacterial cultures. For example, the marine bacterium Alteromonas sp. D can be cultured in a medium supplemented with o-aminophenol to enhance the production of questiomycin B . The fermentation process is carried out under controlled conditions to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Questiomycin B undergoes various chemical reactions, including oxidation and reduction . The compound can be reduced electrochemically to form an anion radical and a diamagnetic dianion . It can also undergo oxidative coupling to form the 2-aminophenoxazin-3-one core structure .
Common Reagents and Conditions:
Oxidation: Catalyzed by oxidases, often in the presence of molecular oxygen.
Reduction: Electrochemical reduction in aprotic media, such as dimethylsulfoxide.
Major Products Formed:
Scientific Research Applications
Questiomycin B has a wide range of scientific research applications:
Comparison with Similar Compounds
Questiomycin B is part of a family of phenoxazinone antibiotics, including questiomycin A, C, D, and E . These compounds share similar structures but differ in their specific biological activities and potency . For example:
Questiomycin A: Known for its strong anticancer and antimicrobial properties.
Questiomycin C, D, and E: Newly identified compounds with varying degrees of algicidal activity.
Questiomycin B stands out due to its unique combination of antimicrobial, anticancer, and algicidal properties, making it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-aminophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-5-3-1-2-4-6(5)8/h1-4,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAWCLOXVUBKRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO, Array | |
Record name | O-AMINOPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19795 | |
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Record name | 2-AMINOPHENOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25668-01-3, 51-19-4 (hydrochloride) | |
Record name | Poly(o-aminophenol) | |
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Record name | 2-Aminophenol | |
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DSSTOX Substance ID |
DTXSID8024498 | |
Record name | 2-Aminophenol | |
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Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
O-aminophenol appears as off-white crystals or beige powder. (NTP, 1992), Crystals, rapidly becoming brown; [HSDB], COLOURLESS-TO-WHITE CRYSTALS. TURNS DARK ON EXPOSURE TO AIR OR LIGHT. | |
Record name | O-AMINOPHENOL | |
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Record name | 2-Aminophenol | |
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Record name | 2-AMINOPHENOL | |
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Boiling Point |
Sublimes at 307 °F at 11 mmHg (NTP, 1992), Sublimes at 153 °C | |
Record name | O-AMINOPHENOL | |
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Record name | 2-Aminophenol | |
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Flash Point |
168 °C (334 °F) - closed cup, >175 °C c.c. | |
Record name | 2-Aminophenol | |
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Record name | 2-AMINOPHENOL | |
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Solubility |
less than 0.1 mg/mL at 70 °F (NTP, 1992), 1 g dissolves in 50 mL cold water, 23 mL alcohol, Slightly soluble in toluene, chloroform, and cold water; soluble in ethanol, and hot water, very soluble in acetonitrile, ethyl acetate, acetone, dimethyl sulfoxide, Soluble in ethyl ether; very soluble in ethanol; slightly soluble in benzene, trifluoroacetic acid, In water, 2.0X10+3 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 1.7 | |
Record name | O-AMINOPHENOL | |
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Record name | 2-Aminophenol | |
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Record name | 2-AMINOPHENOL | |
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Density |
1.328 (NTP, 1992) - Denser than water; will sink, 1.328 g/cu cm at 25 °C, 1.3 g/cm³ | |
Record name | O-AMINOPHENOL | |
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Record name | 2-AMINOPHENOL | |
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Vapor Density |
Relative vapor density (air = 1): 3.77 | |
Record name | 2-AMINOPHENOL | |
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Vapor Pressure |
0.0005 [mmHg], negligible | |
Record name | 2-Aminophenol | |
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Color/Form |
Crystals, rapidly becoming brown, White orthorhombic bipyramidal needles from benzene or water, White crystals; turn brown with age, COLORLESS RHOMBIC NEEDLES OR PLATES | |
CAS No. |
95-55-6 | |
Record name | O-AMINOPHENOL | |
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Melting Point |
342 to 343 °F (NTP, 1992), 170-174 °C, MP: 172-173 °C; sublimes on further heating | |
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Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.